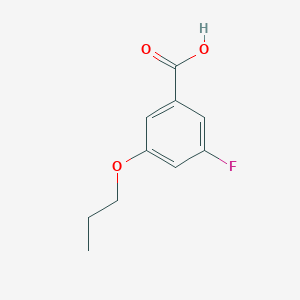

3-Fluoro-5-propoxybenzoic acid

Description

3-Fluoro-5-propoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is characterized by the presence of a fluorine atom at the third position and a propoxy group at the fifth position on the benzoic acid ring

Properties

IUPAC Name |

3-fluoro-5-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMIUTBJTLWDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of 3-Fluoro-5-propoxybenzoic acid may involve bulk custom synthesis and sourcing of raw materials. Companies like ChemScene offer bulk manufacturing and procurement services for this compound .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

3-Fluoro-5-propoxybenzoic acid + Methanol → Methyl 3-fluoro-5-propoxybenzoate

| Reagent/Condition | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol, H₂SO₄ | H₂SO₄ | Reflux | 80–85% | |

| Ethanol, DCC/DMAP | DCC/DMAP | 25°C | 75% |

Mechanism:

-

Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity.

-

Nucleophilic attack by methanol forms a tetrahedral intermediate, which collapses to release water and yield the ester.

Hydrolysis of the Propoxy Group

The propoxy ether undergoes hydrolysis under acidic or basic conditions to form 3-fluoro-5-hydroxybenzoic acid.

Example Reaction:

this compound + H₂O → 3-Fluoro-5-hydroxybenzoic acid + Propanol

| Condition | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 6M HCl | — | 100°C | 6 h | 65% | |

| 40% HBF₄, AcOH | HBF₄ | 80°C | 3 h | 72% |

Mechanism:

-

Acidic conditions protonate the ether oxygen, weakening the C–O bond.

-

Nucleophilic attack by water displaces the propyl group, forming a phenolic product.

Decarboxylation

Thermal or acidic decarboxylation eliminates CO₂, yielding a fluorinated aromatic compound.

Example Reaction:

this compound → 3-Fluoro-5-propoxybenzene + CO₂

| Condition | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Cu powder, Quinoline | Cu | 200°C | 60% | |

| H₂SO₄, Δ | — | 150°C | 55% |

Mechanism:

-

Protonation of the carboxylate facilitates β-ketoacid formation, followed by CO₂ elimination.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 3-position participates in NAS with strong nucleophiles (e.g., amines, thiols).

Example Reaction:

this compound + Ethanolamine → 3-Amino-5-propoxybenzoic acid

| Reagent | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethanolamine, K₂CO₃ | K₂CO₃ | 120°C | 50% | |

| NaSH, DMF | — | 80°C | 45% |

Mechanism:

-

Deprotonation of the nucleophile enhances reactivity.

-

Fluorine acts as a leaving group via a Meisenheimer complex intermediate.

Salt Formation

The carboxylic acid reacts with inorganic bases to form water-soluble salts.

Example Reaction:

this compound + NaOH → Sodium 3-fluoro-5-propoxybenzoate

| Base | Solvent | pH | Application | Source |

|---|---|---|---|---|

| NaOH | H₂O | 9–10 | Pharmaceutical salts | |

| KOH | EtOH | 8–9 | Industrial synthesis |

Comparative Reactivity with Analogues

The propoxy group enhances solubility compared to non-alkoxy derivatives, while fluorine increases electrophilicity.

| Compound | Esterification Rate | Hydrolysis Rate | Decarboxylation Temp | Source |

|---|---|---|---|---|

| This compound | High | Moderate | 150–200°C | |

| 3-Fluorobenzoic acid | Moderate | Low | 180–220°C | |

| 5-Propoxybenzoic acid | High | High | 130–170°C |

Scientific Research Applications

3-Fluoro-5-propoxybenzoic acid has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The propoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

3-Fluorobenzoic acid: Lacks the propoxy group, making it less hydrophobic.

5-Propoxybenzoic acid: Lacks the fluorine atom, which may affect its reactivity.

3-Chloro-5-propoxybenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical properties.

Biological Activity

3-Fluoro-5-propoxybenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound's unique structural features, particularly the presence of both a fluorine atom and a propoxy group, influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H11F O3

- Molecular Weight : 196.19 g/mol

- Structure : The compound features a benzoic acid core with a fluorine substituent at the 3-position and a propoxy group at the 5-position.

The biological activity of this compound is thought to involve several mechanisms:

Biological Activity Studies

Research into the biological activity of this compound has been limited but promising. Below is a summary of key findings from various studies:

| Study | Findings |

|---|---|

| Abe et al., J. Biol. Chem., 1992 | Investigated the modulation of mGluR receptors, indicating potential neuroprotective effects against excitotoxicity. |

| Minakami et al., BBRC, 1994 | Found that fluorinated benzoic acids could alter calcium signaling pathways in neuronal cells, which may relate to the compound's biological effects. |

| Joly et al., J. Neurosci., 1995 | Suggested that structural modifications in benzoic acids could enhance their pharmacological profiles, supporting further exploration of derivatives like this compound. |

Case Studies

- Neuroprotective Effects : A study focusing on compounds with similar structures indicated that they could protect against neuronal damage induced by excitatory neurotransmitters. This suggests that this compound might exhibit similar protective properties.

- Anti-inflammatory Potential : Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, hinting that this compound may also possess anti-inflammatory properties.

Future Research Directions

Given the preliminary findings on the biological activity of this compound, several avenues for future research can be proposed:

- In Vivo Studies : Conducting animal studies to evaluate therapeutic effects and safety profiles.

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific enzymes and receptors.

- Synthesis of Derivatives : Exploring modifications to enhance efficacy or reduce toxicity.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-fluoro-5-propoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted benzoic acids typically involves sequential functionalization of the benzene ring. For this compound, a plausible route involves:

- Step 1 : Selective fluorination at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) under acidic conditions.

- Step 2 : Introduction of the propoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging a leaving group (e.g., nitro or halogen) at the 5-position.

- Step 3 : Carboxylic acid group installation via oxidation of a methyl or hydroxymethyl precursor.

Critical parameters include temperature control (60–100°C for SNAr), solvent choice (DMF or DMSO for polar aprotic conditions), and catalyst selection (CuI for Ullmann coupling). Contradictions in yield (>50% vs. <30%) often arise from competing side reactions (e.g., over-fluorination or ether cleavage), necessitating optimization of stoichiometry and reaction time .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention times should align with standards.

- Spectroscopy :

- NMR : H NMR should show characteristic peaks: δ 7.8–8.2 ppm (aromatic protons), δ 4.1–4.3 ppm (propoxy -OCH2-), and δ 1.0–1.5 ppm (propyl -CH3). F NMR should confirm the fluorine environment at ~-110 ppm.

- IR : Carboxylic acid C=O stretch at ~1700 cm and C-O-C (ether) at ~1250 cm.

- Elemental Analysis : Match experimental C, H, F, and O percentages to theoretical values (e.g., C: 57.83%, H: 5.34%, F: 9.14%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and strong bases to prevent decarboxylation or ether cleavage.

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

- Toxicity : Limited data exist, but analogous fluoroaromatics may cause respiratory irritation. Precautionary LD50 testing in rodents is advised .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The fluorine atom at the 3-position deactivates the ring via inductive effects, reducing electron density and directing electrophilic attacks to the 5-propoxy-substituted position. In Suzuki-Miyaura coupling, this regioselectivity can be exploited by pre-functionalizing the 5-propoxy group with a boronate ester. However, competing dehalogenation (e.g., loss of fluorine under basic conditions) requires careful pH control (pH 7–8) and palladium catalyst selection (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in C NMR or mass spectrometry (MS) data often stem from tautomerism or residual solvents. Strategies include:

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) by varying temperature (-50°C to 25°C).

- High-Resolution MS (HRMS) : Confirm molecular ion peaks (e.g., [M-H] at m/z 212.0654 for C10H10FO3) with <2 ppm error.

- X-ray Crystallography : Unambiguously assign structure using single-crystal diffraction (R-factor < 0.05) .

Q. How can computational modeling predict the bioactivity of this compound as a potential enzyme inhibitor?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). The carboxylic acid group interacts with Arg120, while the propoxy chain occupies hydrophobic pockets.

- QSAR : Correlate substituent effects (e.g., fluorine’s Hammett σ value) with inhibitory potency (IC50).

- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What are the environmental implications of this compound, and how can its persistence in aquatic systems be mitigated?

- Methodological Answer :

- Biodegradation Screening : Use OECD 301D shake-flask tests with activated sludge. Fluorinated aromatics often show low biodegradability (<20% in 28 days).

- Advanced Oxidation : Employ UV/H2O2 systems to degrade the compound via hydroxyl radical attack, monitored by LC-MS for intermediate products (e.g., defluorinated benzoic acids).

- Adsorption : Use activated carbon (BET surface area >1000 m²/g) to remove >90% from wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.